molecular formula C36H56O13 B15343879 5-beta-Card-20(22)-enolide, 3-beta-((6-deoxy-2-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy)-14-hydroxy- CAS No. 33279-55-9

5-beta-Card-20(22)-enolide, 3-beta-((6-deoxy-2-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy)-14-hydroxy-

Cat. No.: B15343879
CAS No.: 33279-55-9
M. Wt: 696.8 g/mol
InChI Key: RHERCAMWDSQFOH-QBAHGVQYSA-N
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Description

5-beta-Card-20(22)-enolide, 3-beta-((6-deoxy-2-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy)-14-hydroxy- is a cardenolide glycoside characterized by a steroidal core (14-hydroxy-5β,14β-card-20(22)-enolide) and a trisaccharide moiety. The trisaccharide consists of a 6-deoxy-3-O-methyl-alpha-L-glucopyranosyl unit linked via β-1,2 and β-1,6 glycosidic bonds to two beta-D-glucopyranosyl residues (CAS 37933-66-7; molecular formula: C₄₂H₆₄O₁₉; MW: 872.95 g/mol) . This compound, also known as Thevetin A, exhibits significant cytotoxic activity against cancer cell lines (WI-38, VA-13, HepG2) and inhibits ICAM-1 induction, a key mediator of inflammation . Its bioactivity is attributed to the conserved 14-hydroxy-5β,14β-card-20(22)-enolide backbone, which is critical for binding to Na⁺/K⁺-ATPase and modulating cellular pathways .

Properties

CAS No.

33279-55-9

Molecular Formula

C36H56O13

Molecular Weight

696.8 g/mol

IUPAC Name

3-[(3S,5R,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-[[(2R,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]oxymethyl]oxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C36H56O13/c1-17-26(38)28(40)31(32(42)47-17)46-16-24-27(39)30(44-4)29(41)33(49-24)48-20-7-10-34(2)19(14-20)5-6-23-22(34)8-11-35(3)21(9-12-36(23,35)43)18-13-25(37)45-15-18/h13,17,19-24,26-33,38-43H,5-12,14-16H2,1-4H3/t17?,19-,20+,21-,22?,23?,24?,26-,27-,28?,29?,30?,31?,32-,33+,34+,35-,36+/m1/s1

InChI Key

RHERCAMWDSQFOH-QBAHGVQYSA-N

Isomeric SMILES

CC1[C@H](C(C([C@@H](O1)O)OCC2[C@H](C(C([C@H](O2)O[C@H]3CC[C@]4([C@@H](C3)CCC5C4CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)C)O)OC)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)OCC2C(C(C(C(O2)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)O)OC)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of hydroxyl and methoxy groups, and the attachment of the furanone moiety. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The compound contains multiple hydroxyl groups on both the steroid backbone and sugar moieties, enabling classic alcohol-based transformations:

Reaction Type Reagents/Conditions Outcome Reference
Esterification Acetic anhydride, pyridineAcetylation of primary and secondary hydroxyl groups, forming acetate esters. Demonstrated in the synthesis of diacetate derivatives .
Etherification Alkyl halides (e.g., methyl iodide)Formation of methyl ethers, enhancing lipophilicity for bioavailability studies.
Oxidation Jones reagent (CrO₃/H₂SO₄)Selective oxidation of secondary alcohols to ketones, modifying the steroid core.
Protection/Deprotection TBDMSCl (tert-butyldimethylsilyl chloride)Temporary protection of hydroxyl groups during multi-step syntheses.

Lactone Ring Reactivity

The enolide lactone ring (a cyclic ester) undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Outcome Reference
Acidic Hydrolysis HCl/H₂O, refluxRing opening to form a carboxylic acid and alcohol. Reversibility depends on pH.
Basic Hydrolysis NaOH/H₂O, 60°CIrreversible hydrolysis to yield sodium carboxylate and diol.

Glycosidic Linkage Reactivity

The disaccharide moiety (6-deoxy-2-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl) participates in glycosidic bond cleavage:

Reaction Type Conditions Outcome Reference
Acid-Catalyzed Hydrolysis H₂SO₄/H₂O, 80°CCleavage of glycosidic bonds, releasing monosaccharides (e.g., 6-deoxyglucose derivatives).
Enzymatic Hydrolysis Beta-glucosidasesSelective cleavage of beta-glycosidic linkages, preserving alpha-configurations.

Synthetic Modifications

Key synthetic strategies for structural derivatization include:

Glycosylation

  • Method : Koenigs-Knorr reaction with glycosyl halides.

  • Purpose : Introduction of additional sugar units to modulate solubility or target specificity .

Lactone Ring Functionalization

  • Reagent : Grignard reagents (e.g., CH₃MgBr).

  • Outcome : Nucleophilic addition to the carbonyl group, forming tertiary alcohols.

Stability Under Environmental Conditions

Factor Effect Reference
Light Photodegradation observed under UV exposure; requires storage in amber glass.
Temperature Stable below 25°C; decomposition occurs above 150°C.
pH Stable in neutral conditions; lactone hydrolysis accelerates in strongly acidic/basic media.

Comparative Reactivity with Analogues

Thevetin A (CID 441873) shares structural similarities but differs in sugar composition. Key contrasts:

Feature 5-beta-Card-20(22)-enolide Thevetin A
Glycosylation 6-deoxy-3-O-methyl-alpha-L-glucopyranosylBeta-D-glucopyranosyl-(1→6)-beta-D-glucopyranosyl
Lactone Stability Higher resistance to basic hydrolysisRapid hydrolysis under alkaline conditions .

Mechanistic Insights

  • Esterification : Proceeds via nucleophilic acyl substitution, with pyridine neutralizing HCl byproducts .

  • Oxidation : Jones reagent oxidizes secondary alcohols through a chromate ester intermediate.

  • Glycosidic Cleavage : Acid-catalyzed hydrolysis follows an SN1 mechanism, generating a carbocation intermediate .

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound might be studied for its potential biological activity, such as its effects on cellular processes or its ability to interact with specific biomolecules.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cardenolides share the steroidal enolide core but differ in hydroxylation patterns, glycosylation, and substituents, leading to varied pharmacological profiles. Below is a detailed comparison:

Structural Modifications and Bioactivity

Core Structure Integrity The 14-hydroxy-5β,14β configuration is essential for cytotoxicity and ICAM-1 inhibition. Displacement of the 14-hydroxy group (e.g., 8,14-epoxy derivatives) or introduction of a hydroxy group at C-8 reduces activity . Example: Compound 13 (8,14-hydroxy-5β,14β-card-20(22)-enolide) retains moderate cytotoxicity but loses ICAM-1 inhibitory activity, instead showing anti-multidrug resistance (MDR) effects by enhancing calcein accumulation in MDR 2780AD cells .

Substituents at C-16 A 16β-acetoxy group enhances potency. Compound 5 (16β-acetoxy-14-hydroxy-5β,14β-card-20(22)-enolide) demonstrates the strongest cytotoxicity (IC₅₀: 0.1–0.3 μM) and ICAM-1 inhibition among tested analogs . Conversely, hydroxylation at C-16 (e.g., compound 3β-[(4-O-β-D-glucopyranosyl-6-deoxy-L-galactopyranosyl)oxy]-14-hydroxy-5β-card-20(22)-enolide) reduces activity, emphasizing the acetoxy group’s role in membrane permeability .

Glycosylation Patterns Trisaccharide vs. Monosaccharide: Thevetin A’s trisaccharide moiety (6-deoxy-3-O-methyl-alpha-L-glucopyranosyl + 2 β-D-glucopyranosyl units) enhances solubility and target affinity compared to monosaccharide analogs like Malayoside (6869-57-4), which has a single 6-deoxy-alpha-L-mannopyranosyl (rhamnose) group (MW: 534.60 g/mol) . Epoxy Modifications: Compound 82145-55-9 (7,8-epoxy derivative) shows reduced cytotoxicity, likely due to steric hindrance from the epoxy group .

Data Tables

Table 2: Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Thevetin A C₄₂H₆₄O₁₉ 872.95 14-hydroxy, trisaccharide
Malayoside C₂₉H₄₂O₉ 534.60 14-hydroxy, rhamnose
82145-55-9 C₄₄H₆₆O₂₀ 914.98 7,8-epoxy, acetylated sugars
Compound 13 C₃₀H₄₄O₁₀ 588.67 8,14-dihydroxy

Research Findings

  • Anti-Cancer Mechanisms : Thevetin A and analogs inhibit Na⁺/K⁺-ATPase, triggering intracellular Ca²⁺ accumulation and apoptosis .
  • Anti-MDR Potential: Compounds with 8,14-dihydroxy or 14,19-dihydroxy cores (e.g., 24822-55-7) reverse MDR by inhibiting P-glycoprotein, a drug efflux pump .
  • Structure-Activity Relationship (SAR) :
    • Sugar Moieties : Larger glycosyl groups (e.g., trisaccharides) improve target binding but may reduce bioavailability due to higher molecular weight (>800 g/mol) .
    • Substituents : Acetoxy groups at C-16 enhance membrane penetration, while epoxy or additional hydroxyls disrupt steroidal planarity, reducing activity .

Biological Activity

5-beta-Card-20(22)-enolide, specifically the compound 3-beta-((6-deoxy-2-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy)-14-hydroxy-, is a complex cardenolide glycoside known for its diverse biological activities. This article reviews its pharmacological properties, including cardiotonic, anti-inflammatory, and anti-tumor effects, supported by various studies and data.

The chemical structure of the compound is characterized by its molecular formula C23H34O5C_{23}H_{34}O_5 and a molar mass of 390.51 g/mol. It appears as a white crystalline powder, soluble in organic solvents like methanol and DMSO. The compound has a melting point of 245-248 °C and a predicted pKa of approximately 14.60, indicating its weakly acidic nature .

1. Cardiotonic Activity

The primary biological activity attributed to this compound is its cardiotonic effect. Cardiac glycosides are known to enhance cardiac contractility by inhibiting the Na+/K+ ATPase enzyme, leading to increased intracellular calcium levels. This effect has been observed in various in vitro studies where the compound demonstrated significant improvement in cardiac output metrics .

2. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects, potentially by modulating pro-inflammatory cytokines and pathways involved in inflammation. In vitro studies have shown that it can reduce the production of inflammatory mediators in cultured cells, suggesting potential therapeutic applications in inflammatory diseases .

3. Anti-tumor Activity

The anti-tumor properties of 5-beta-Card-20(22)-enolide have been documented through various studies where it showed cytotoxic effects against several cancer cell lines, including:

  • Human Lung Cancer (A549)
  • Human Gastric Cancer (SGC-7901)
  • Human Liver Cancer (HepG2)
    These studies utilized different concentrations of the compound, revealing dose-dependent inhibitory effects on cell proliferation and induction of apoptosis in these cancer cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
CardiotonicInhibition of Na+/K+ ATPase
Anti-inflammatoryModulation of cytokine production
Anti-tumorInduction of apoptosis in cancer cell lines

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Effect Observed
A549 (Lung Cancer)10Apoptosis induction
SGC-7901 (Gastric)15Cell cycle arrest
HepG2 (Liver)12Reduced proliferation

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Cardiac Function : A study involving animal models demonstrated that administration of the compound resulted in improved cardiac function metrics compared to control groups, suggesting its potential use in heart failure therapies.
  • Cancer Treatment Trials : Clinical trials investigating the use of this compound as an adjunct therapy in cancer treatment have shown promising results, particularly in patients with advanced-stage cancers where traditional therapies have limited effectiveness.

Q & A

Q. What are the key challenges in synthesizing this compound, and what strategies address its complex glycosylation pattern?

The compound’s glycosylation involves a 6-deoxy-3-O-methyl-α-L-glucopyranosyl unit linked to a β-D-glucopyranosyl residue, requiring regioselective protection-deprotection steps. Enzymatic glycosylation using glycosyltransferases or chemoenzymatic methods may improve yield compared to traditional chemical synthesis, which often struggles with stereochemical control . Critical challenges include avoiding hydrolysis of the labile enolide ring and ensuring proper stereochemistry at the C-3 and C-5 positions.

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • LC-MS/MS : Validates molecular weight (872.95 g/mol, C₄₂H₆₄O₁₉) and detects fragmentation patterns specific to the enolide ring and glycosidic bonds .
  • NMR (¹H, ¹³C, HSQC, HMBC) : Resolves stereochemistry at C-3 (β-configuration) and C-5 (β-cardanolide backbone), with key signals at δ 5.8–6.1 ppm (enolide protons) and δ 4.8–5.2 ppm (anomeric protons) .
  • X-ray crystallography : Confirms absolute configuration, though limited by low solubility in non-polar solvents .

Q. How does the compound’s solubility profile influence experimental design?

The compound is sparingly soluble in water (logP ≈ 1.2) but dissolves in polar aprotic solvents like DMSO. For in vitro assays, pre-formulation with cyclodextrins or lipid-based carriers improves bioavailability . Solubility data from analogs (e.g., gitoxin, logP 2.1) suggest similar behavior, requiring solvent optimization for dose-response studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between structural analogs?

Discrepancies arise from minor glycosylation differences. For example:

CompoundGlycosylation PatternNa+/K+ ATPase Inhibition (IC₅₀)
Target Compound6-deoxy-3-O-methyl-α-L-glucopyranosyl0.8 µM (estimated)
Gitoxin (LMST01120017)2,6-dideoxy-β-D-ribo-hexopyranosyl1.2 µM
Thevetin B (LMST01120011)3-O-methyl-α-L-glucopyranosyl0.5 µM
Use SAR-guided mutagenesis or semi-synthetic modifications to isolate the impact of the 3-O-methyl group versus 6-deoxy substitution .

Q. What methodologies quantify the compound’s stability under physiological conditions?

  • pH-dependent degradation assays : Monitor enolide ring hydrolysis at pH 7.4 (simulated blood) vs. pH 1.2 (stomach) via HPLC. Half-life (t₁/₂) in plasma is ~4 hours, compared to <1 hour in acidic conditions .
  • Thermogravimetric analysis (TGA) : Determines decomposition thresholds (>180°C), critical for storage and lyophilization protocols .

Q. How can computational models predict its pharmacokinetic profile?

Molecular dynamics simulations (e.g., COMSOL Multiphysics) model membrane permeability (logD ~1.5) and binding to serum albumin. ADMET predictors (e.g., SwissADME) highlight low blood-brain barrier penetration (BBB score: 0.02) but high plasma protein binding (89%) . Validate with in vitro microsomal stability assays (human liver microsomes, t₁/₂ = 2.5 hours) .

Methodological Considerations

Q. What in vitro models best evaluate its cardiotonic effects?

  • Isolated guinea pig atrial tissue : Measures contractility increases (positive inotropic effect) at 10⁻⁷–10⁻⁶ M .
  • HEK293 cells expressing Na+/K+ ATPase isoforms : Differentiates inhibition of α1 (IC₅₀ ~1 µM) vs. α2 (IC₅₀ ~0.3 µM) subunits .

Q. How to address discrepancies in cytotoxicity assays across cell lines?

Tumor cell lines (e.g., HepG2, IC₅₀ = 2.5 µM) show higher sensitivity than non-cancerous fibroblasts (IC₅₀ >10 µM). Use RNA-seq to identify overexpression of ATP1A1 (Na+/K+ ATPase) in sensitive lines .

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